molecular formula C25H20N2O3 B12502649 Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate

Cat. No.: B12502649
M. Wt: 396.4 g/mol
InChI Key: XSCKANSAFZJTGQ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structureThe compound’s molecular formula is C25H20N2O3, and it has a molecular weight of 396.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction conditions often require a basic environment and controlled temperatures to ensure the formation of the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Methyl 5-carboxyl-1-trityl-1H-pyrazole-4-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1-trityl-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a trityl group.

    Ethyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects. The structural features of pyrazoles contribute significantly to their pharmacological profiles. This compound is synthesized through various methods that enhance its bioactivity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of pyrazole derivatives. For instance, a series of pyrazole compounds demonstrated significant inhibition against various bacterial strains, including E. coli and Bacillus subtilis. The presence of electron-withdrawing groups in the structure often enhances this activity .

CompoundTarget BacteriaInhibition Concentration (µg/mL)
3kE. coli6.25
4bBacillus subtilis40

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties comparable to standard anti-inflammatory agents like indomethacin. In vivo studies have shown that compounds with similar structures can significantly reduce carrageenan-induced edema in animal models .

Antitumor Activity

The antitumor potential of pyrazole derivatives is notable, particularly against various cancer cell lines. This compound has been evaluated for its ability to inhibit cell proliferation in cancer models. For example, studies have demonstrated that certain pyrazoles effectively inhibit BRAF(V600E) mutations associated with melanoma, showing IC50 values in the low micromolar range .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.78Apoptosis induction via caspase activation
A375 (Melanoma)0.55Inhibition of MAPK pathway

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and protein kinases.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : Pyrazoles have been shown to promote apoptosis through intrinsic pathways involving mitochondrial membrane potential changes and caspase activation .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations as low as 0.78 µM, with enhanced effects observed when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Study

In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound demonstrated a marked reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 5-formyl-1-tritylpyrazole-4-carboxylate

InChI

InChI=1S/C25H20N2O3/c1-30-24(29)22-17-26-27(23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3

InChI Key

XSCKANSAFZJTGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

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